molecular formula C18H22N4 B2823312 N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890617-26-2

N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2823312
CAS No.: 890617-26-2
M. Wt: 294.402
InChI Key: JFEAKLQKBJXMBV-UHFFFAOYSA-N
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Description

N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a phenyl group at position 3, dimethyl substituents at positions 5 and 6, and an n-butyl chain at the 7-amine position. This scaffold is part of a broader class of pyrazolo[1,5-a]pyrimidines, which have demonstrated diverse biological activities, including anti-mycobacterial, anti-Wolbachia, and enzyme inhibitory properties .

Properties

IUPAC Name

N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-4-5-11-19-17-13(2)14(3)21-18-16(12-20-22(17)18)15-9-7-6-8-10-15/h6-10,12,19H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEAKLQKBJXMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=NC2=C(C=NN21)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Here is a general synthetic route:

    Starting Materials: The synthesis begins with the preparation of 3-phenylpyrazole and 2,4-pentanedione.

    Cyclization Reaction: The 3-phenylpyrazole is reacted with 2,4-pentanedione in the presence of a base such as sodium ethoxide to form the pyrazolo[1,5-a]pyrimidine core.

    Substitution Reaction: The resulting intermediate is then subjected to alkylation using n-butyl bromide to introduce the butyl group.

    Methylation: Finally, methyl groups are introduced at the 5 and 6 positions using methyl iodide in the presence of a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents depending on the reagents used, such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Antimycobacterial Activity

One of the most notable applications of N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is its role as an inhibitor of Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. Research indicates that pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects on mycobacterial ATP synthase, which is crucial for bacterial energy metabolism. A study synthesized various derivatives and demonstrated that certain analogues showed significant in vitro growth inhibition of M.tb, highlighting their potential as novel antitubercular agents .

Antiviral Properties

The compound has also been investigated for its antiviral properties. According to patent literature, derivatives of pyrazolo[1,5-a]pyrimidin-7-amines have shown effectiveness in treating viral infections. These compounds are designed to interfere with viral replication mechanisms, making them promising candidates for antiviral drug development .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological profile of pyrazolo[1,5-a]pyrimidin derivatives. These studies assess how modifications to the chemical structure influence biological activity and toxicity. For instance, variations in substituents at specific positions on the pyrazolo[1,5-a]pyrimidin ring have been correlated with changes in efficacy against M.tb and other pathogens .

Potential in Cancer Therapy

Emerging studies suggest that this compound may have applications in oncology. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis positions it as a candidate for further investigation in cancer treatment. The exploration of its effects on tumor cell lines could provide insights into its mechanisms and therapeutic potential .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is critical for its development as a therapeutic agent. Studies have shown that certain derivatives exhibit favorable PK profiles with low hERG liability (a measure of cardiac safety), which is essential for reducing the risk of adverse effects during treatment . Additionally, investigations into liver microsomal stability suggest a promising metabolic profile conducive to further development.

Data Table: Summary of Applications

ApplicationDescriptionReferences
Antimycobacterial ActivityInhibits Mycobacterium tuberculosis ATP synthase; shows significant growth inhibition in vitro
Antiviral PropertiesPotential treatment for viral infections; interferes with viral replication
Structure-Activity RelationshipsOptimization through chemical modifications; correlation between structure and biological activity
Cancer TherapyModulates signaling pathways; potential candidate for oncology applications
Pharmacokinetics & ToxicologyFavorable PK profiles; low hERG liability; promising metabolic stability

Mechanism of Action

The mechanism by which N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit significant variations in biological activity based on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

Compound Name R3 Substituent R5 Substituent R6 Substituent N7 Substituent Key Biological Activity Reference
N-butyl-5,6-dimethyl-3-phenyl- (Target) Phenyl Methyl Methyl n-Butyl Not explicitly reported*
3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)- 4-Fluorophenyl Methyl Methyl Pyridin-2-ylmethyl Anti-Wolbachia activity
5,6-Dimethyl-3-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)- 4-Methylsulfonylphenyl Methyl Methyl Pyridin-2-ylmethyl Not explicitly reported
3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)- 4-Fluorophenyl Phenyl H Pyridin-2-ylmethyl Anti-M. tb (MIC: <0.1 μM)
N-(3-Methylbutyl)-5-methyl-3-phenyl-2-(trifluoromethyl)- Phenyl Methyl H 3-Methylbutyl Not explicitly reported
N-(3-(1H-imidazol-1-yl)propyl)-5,6-dimethyl-3-(3-(trifluoromethyl)phenyl)- 3-Trifluoromethylphenyl Methyl Methyl 3-(Imidazol-1-yl)propyl Aryl hydrocarbon receptor modulation

Key Observations:

Substituent Effects on Bioactivity :

  • The 3-phenyl group is a common feature in anti-mycobacterial agents (e.g., compound 33 in inhibits M. tb with MIC <0.1 μM) . Fluorination at the para position (e.g., 4-fluorophenyl) enhances potency, likely due to improved electron-withdrawing effects and target binding .
  • N7 Substituents : Polar groups like pyridin-2-ylmethyl () are associated with anti-infective activity but may increase hERG channel liability . In contrast, lipophilic alkyl chains (e.g., n-butyl or 3-methylbutyl in ) could enhance metabolic stability and blood-brain barrier penetration .

Role of 5,6-Dimethyl Groups :

  • The 5,6-dimethyl configuration in the target compound and analogues () correlates with improved liver microsomal stability, as seen in anti-M. tb agents . This substitution may shield the core structure from oxidative metabolism.

Comparative Pharmacokinetics :

  • Compounds with N-(pyridin-2-ylmethyl) groups (e.g., ) show moderate-to-high aqueous solubility but are prone to rapid clearance due to phase II metabolism. The target’s n-butyl chain may extend half-life by reducing polarity .

Contradictions and Gaps: While 3-(4-fluorophenyl) analogues dominate anti-M. tb studies (), the target’s unfluorinated phenyl group may reduce potency against M. tb but could be advantageous in other contexts (e.g., CNS targets). No direct data on the target’s toxicity or efficacy are available; inferences are drawn from structural analogs.

Biological Activity

N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Common Name This compound
CAS Number 890617-26-2
Molecular Formula C₁₈H₂₂N₄
Molecular Weight 294.4 g/mol

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, exhibit their biological effects primarily through inhibition of specific kinases involved in cellular signaling pathways. Notably, these compounds have shown potential as inhibitors of adaptor-associated kinase 1 (AAK1), which plays a crucial role in clathrin-mediated endocytosis and synaptic vesicle recycling .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In particular:
    • MCF7 (breast cancer) : IC₅₀ values around 0.01 µM were reported for related pyrazolo derivatives, indicating potent activity against this line .
    • A549 (lung cancer) : Compounds similar to this compound showed IC₅₀ values ranging from 26 µM to 36.12 µM against A549 cells .
  • Mechanistic Insights : The mechanism underlying the anticancer activity includes induction of apoptosis and inhibition of cell proliferation through targeting key signaling pathways associated with tumor growth and survival.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators:

  • Inhibition Studies : Some studies suggest that these compounds can reduce the production of pro-inflammatory cytokines in vitro, which may contribute to their therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the biological activity of pyrazolo compounds:

Study ReferenceFindings
Bouabdallah et al. (2022)Reported significant cytotoxicity (IC₅₀ = 3.25 mg/mL) against Hep-2 cancer cells using related pyrazole derivatives .
Wei et al. (2022)Identified ethyl-pyrazole derivatives with potent activity against A549 cells (IC₅₀ = 26 µM) .
Xia et al. (2022)Demonstrated significant apoptosis induction in tumor cells treated with pyrazole-based compounds .

Q & A

Basic Research Question

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., N-butyl CH₂ at δ 1.2–1.6 ppm, aromatic protons at δ 7.2–8.0 ppm) and verifies substitution patterns .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding binding modes (e.g., dihedral angles between pyrimidine and phenyl rings) .
  • HPLC-PDA : Quantifies purity (>95%) using C18 columns (acetonitrile/water gradient) .

How can researchers resolve contradictions in biological activity data across structurally similar pyrazolo-pyrimidines?

Advanced Research Question
Discrepancies often arise from assay conditions or substituent effects. Strategies include:

  • Standardized Assays : Re-test compounds under uniform conditions (e.g., ATP concentration in kinase assays ).
  • Metabolic Stability Screening : Use liver microsomes to identify if differences stem from pharmacokinetics .
  • Crystallographic Studies : Compare binding modes of active vs. inactive analogs (e.g., fluoro-substituted vs. methyl-substituted derivatives ).
  • Data Meta-Analysis : Apply cheminformatics tools (e.g., KNIME) to correlate substituent properties (Hammett σ, logP) with activity .

What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

Advanced Research Question

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Anti-Mycobacterial Activity : Test MIC values against M. tuberculosis H37Rv in BACTEC MGIT 960 system .
  • In Vivo Efficacy : Use xenograft models (e.g., murine cancer lines) with pharmacokinetic monitoring (plasma half-life, tissue distribution) .
  • Toxicity : Assess hERG inhibition (patch-clamp) and hepatotoxicity (primary hepatocyte viability) .

How can computational methods guide the optimization of this compound’s drug-likeness?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict binding stability to targets (e.g., RMSD <2.0 Å over 100 ns trajectories) .
  • QSAR Modeling : Relate structural descriptors (e.g., topological polar surface area, rotatable bonds) to bioavailability .
  • ADMET Prediction : Use SwissADME or ADMETlab to forecast permeability (Caco-2), CYP450 interactions, and BBB penetration .

What are the key challenges in scaling up synthesis for preclinical studies?

Basic Research Question

  • Intermediate Stability : Labile intermediates (e.g., halogenated precursors) may require low-temperature storage (-20°C) .
  • Purification Bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography for larger batches .
  • Regioselectivity : Optimize catalysts (e.g., Pd/C for Suzuki couplings) to minimize byproducts .

How does stereoelectronic tuning of substituents affect metabolic stability?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., CF₃) : Reduce oxidative metabolism by CYPs but may increase plasma protein binding .
  • Methyl Groups : Shield metabolic hot spots (e.g., para positions on phenyl rings) from hydroxylation .
  • N-Butyl Chain : Susceptible to ω- or β-oxidation; replacing with cyclopropyl or deuterated alkyls can enhance stability .

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